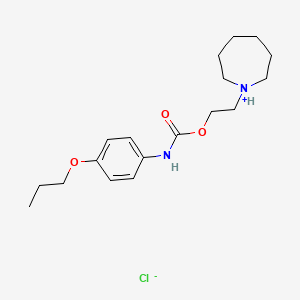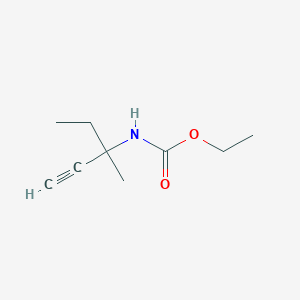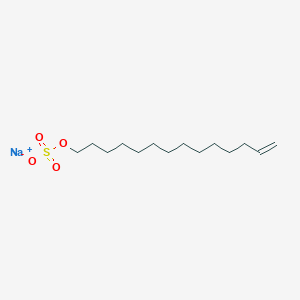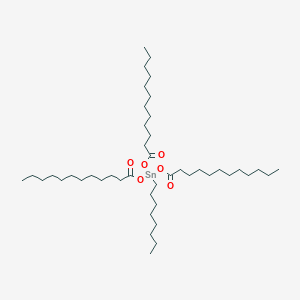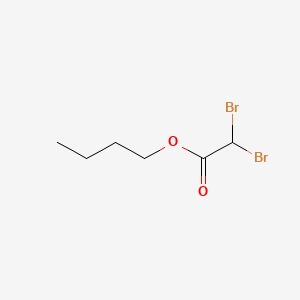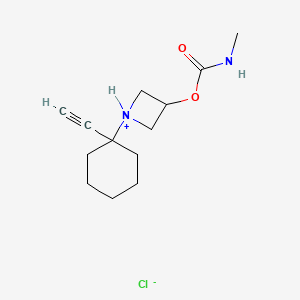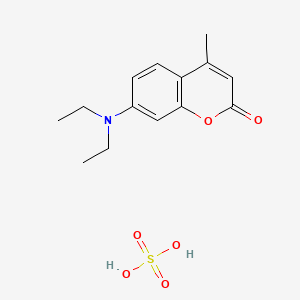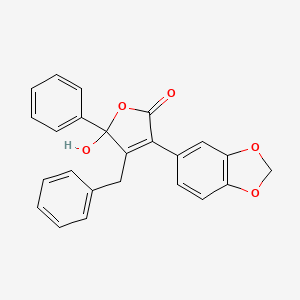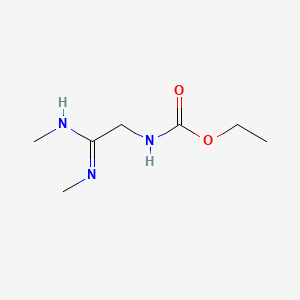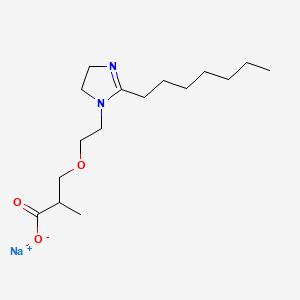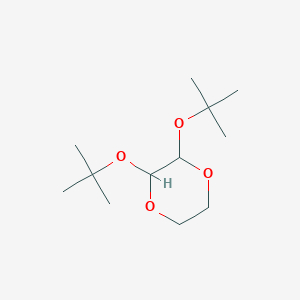
2,3-DI-T-Butoxy-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DI-T-Butoxy-1,4-dioxane is an organic compound with the chemical formula C12H24O4 It is a derivative of 1,4-dioxane, where two tert-butoxy groups are substituted at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DI-T-Butoxy-1,4-dioxane typically involves the reaction of trans-2,3-dichloro-1,4-dioxane with tert-butyl alcohol in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions for 24-30 hours, and the progress is monitored using NMR spectroscopy. The reaction mixture is then cooled, and the product is isolated by extraction and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-DI-T-Butoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2,3-DI-T-Butoxy-1,4-dioxane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3-DI-T-Butoxy-1,4-dioxane involves its interaction with molecular targets and pathways. The compound can undergo oxidation to form hydroxyperoxyl radicals, which can further react to regenerate antioxidant molecules. This mechanism is significant in understanding its antioxidant properties and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Di-tert-butoxy-1,4-dioxane: A closely related compound with similar chemical properties.
1,4-Dioxane: The parent compound, which lacks the tert-butoxy groups.
2,3-Dichloro-1,4-dioxane: A precursor used in the synthesis of 2,3-DI-T-Butoxy-1,4-dioxane
Uniqueness
This compound is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
68470-79-1 |
|---|---|
Fórmula molecular |
C12H24O4 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2,3-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxane |
InChI |
InChI=1S/C12H24O4/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
UNMVIWYPFPYOJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1C(OCCO1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
